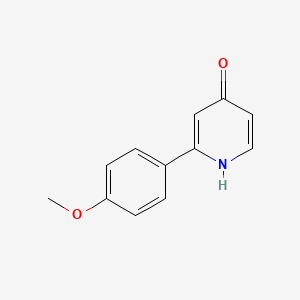
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) is a synthetic pyridine-containing compound with a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. It is a colorless, crystalline solid with a molecular weight of 214.2 g/mol and a melting point of 118-120°C. This compound is widely used as a starting material for the synthesis of various organic compounds and has been studied extensively in recent years due to its potential applications in the fields of drug discovery and development.
Applications De Recherche Scientifique
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biodegradable plastics. In addition, it has been studied extensively in recent years due to its potential applications in the fields of drug discovery and development. For example, the compound has been used to synthesize a number of novel pyridine-containing compounds that have demonstrated promising results in preclinical studies. These compounds have potential applications in the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
The exact mechanism of action of 2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) is not yet fully understood. However, it is believed that the compound acts as a ligand for certain enzymes, which can affect the activity of those enzymes. In addition, the compound has been shown to interact with certain proteins, which may lead to changes in the activity of those proteins.
Biochemical and Physiological Effects
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) has been shown to have a variety of biochemical and physiological effects. For example, the compound has been demonstrated to inhibit the activity of certain enzymes, which can lead to changes in the activity of other enzymes. In addition, it has been shown to interact with certain proteins, which can lead to changes in the activity of those proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) is a versatile compound that can be used in a variety of laboratory experiments. The compound has a number of advantages, including its low cost, its availability, and its ease of synthesis. However, the compound has a number of limitations, including its potential toxicity, its limited solubility, and its reactivity with certain compounds.
Orientations Futures
The potential applications of 2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) are still being explored. Some potential future directions include the development of novel pyridine-containing compounds for use in drug discovery and development, the investigation of the compound’s potential applications in the fields of biodegradable plastics and agrochemicals, and the exploration of the compound’s potential use as a ligand for certain enzymes.
Méthodes De Synthèse
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) can be synthesized using a number of different methods. The most common method involves the reaction of 5-fluoro-2-methylphenol and pyridine in the presence of a base. This reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography. Alternatively, the compound can be synthesized from 5-fluoro-2-methylphenol and pyridine hydrochloride in the presence of a base.
Propriétés
IUPAC Name |
6-(5-fluoro-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-5-4-10(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHBHAKJZCFNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692487 |
Source


|
| Record name | 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
CAS RN |
1261958-07-9 |
Source


|
| Record name | 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














